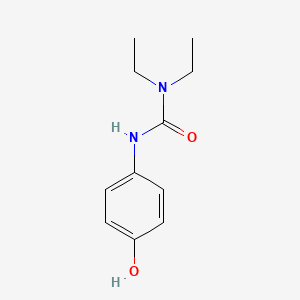![molecular formula C8H8F3NS B7938963 3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline](/img/structure/B7938963.png)
3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline is a chemical compound characterized by the presence of a trifluoroethyl group attached to an aniline moiety through a sulfur atom
Synthetic Routes and Reaction Conditions:
Direct Sulfurization: One common method involves the direct sulfuration of 2,2,2-trifluoroethanol with aniline under controlled conditions. This reaction typically requires a catalyst such as palladium or platinum and is conducted under an inert atmosphere to prevent oxidation.
Thiol-ene Reaction: Another approach is the thiol-ene reaction, where 2,2,2-trifluoroethanol is first converted to its corresponding thiol derivative, which is then reacted with aniline.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where raw materials are added in specific quantities and the reaction is monitored to ensure product quality.
Continuous Flow Process: Some manufacturers may employ a continuous flow process to enhance efficiency and scalability. This method involves the continuous addition of reactants and the continuous removal of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as sulfones or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides and amines are often used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfones and sulfoxides are common oxidation products.
Reduction Products: Reduced amines are typically formed during reduction reactions.
Substitution Products: Various substituted anilines can be synthesized through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting central nervous system disorders.
Materials Science: It is utilized in the creation of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism by which 3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to cross cell membranes more easily.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors in the central nervous system, influencing neurotransmitter release and signaling.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroethanol: This compound is structurally similar but lacks the aniline moiety.
3-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoroethyl group.
Uniqueness:
Enhanced Reactivity: The presence of the trifluoroethyl group in 3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline enhances its reactivity compared to similar compounds.
Versatility: Its unique structure allows for a wider range of chemical transformations and applications.
Eigenschaften
IUPAC Name |
3-(2,2,2-trifluoroethylsulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4H,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYQCBMXXMOPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
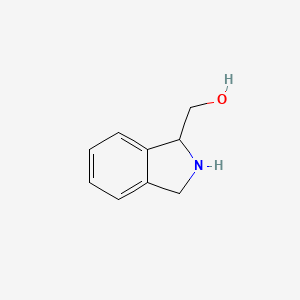
![3-[(2-Methylcyclopentyl)amino]benzonitrile](/img/structure/B7938895.png)
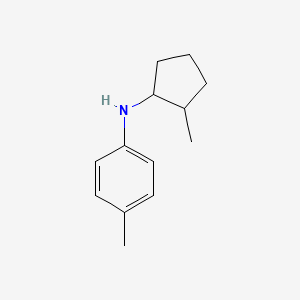
![[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7938906.png)
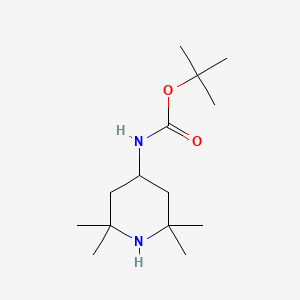
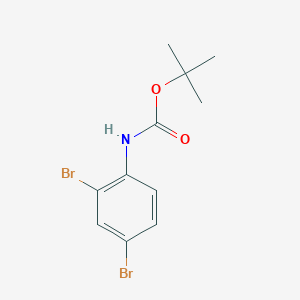
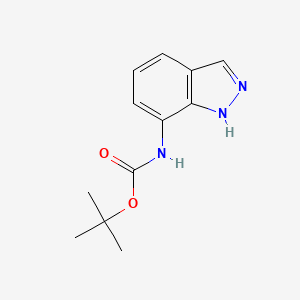
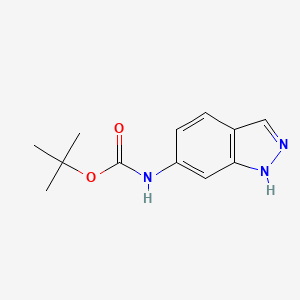
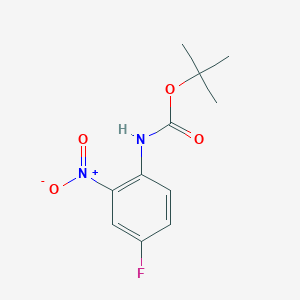
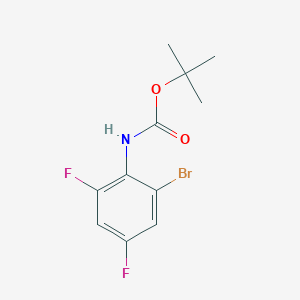
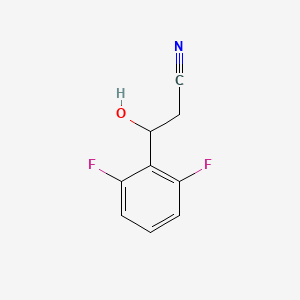
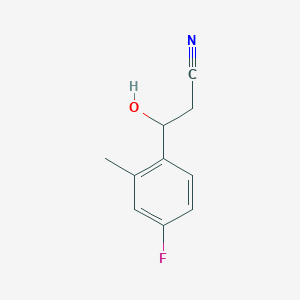
![cis-N,N-Dimethylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B7938971.png)
